4-(Fluoromethyl)pyridine

Vue d'ensemble

Description

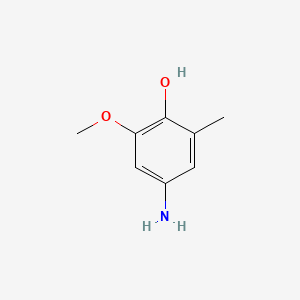

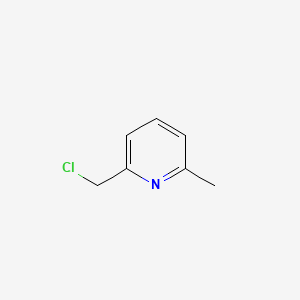

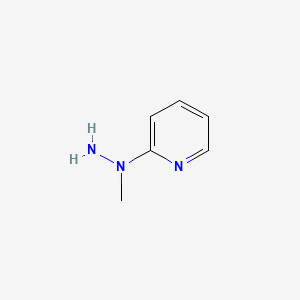

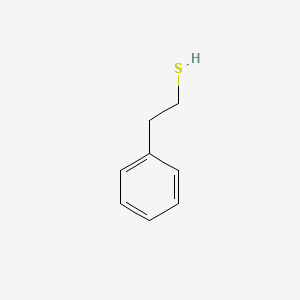

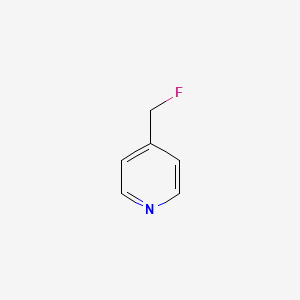

4-(Fluoromethyl)pyridine is a chemical compound with the molecular formula C6H6FN and a molecular weight of 111.12 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 4-(Fluoromethyl)pyridine, has been a subject of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of 4-(Fluoromethyl)pyridine from 4-Methylpyridine has been reported .

Molecular Structure Analysis

The molecular structure of 4-(Fluoromethyl)pyridine is represented by the linear formula C6H6FN . This structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a fluoromethyl group attached to the pyridine ring .

Chemical Reactions Analysis

4-(Fluoromethyl)pyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Physical And Chemical Properties Analysis

4-(Fluoromethyl)pyridine has a molecular weight of 111.12 . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Facilitating Synthesis of Heterocycles : 4-(Fluoromethyl)pyridine derivatives play a crucial role in synthesizing diverse heterocycles. Rodinovskaya et al. (2008) demonstrated the synthesis of various substituted 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones, which are instrumental in producing annulated heterocycles like thienopyridines and pyrimidines (Rodinovskaya et al., 2008).

Applications in Fluorescence and Imaging

Fluorescence Properties in Lanthanide Complexes : Research by Rui (2006) on pyridine-2,6-dicarboxylic acid derivatives, including 4-(hydroxymethyl)pyridine, showed their utility in creating Tb(III) and Eu(III) complexes with distinctive fluorescence properties. These properties are influenced by factors like the pH value of solutions and the dipole moment of solvent molecules (Rui, 2006).

Enhancing Fluorescence in Imaging Applications : Alexandropoulos et al. (2011) used 2-(hydroxymethyl)pyridine, a derivative of 4-(Fluoromethyl)pyridine, in lanthanide clusters. These clusters displayed both magnetic and optical properties, with applications in photoluminescence and single-molecule magnetism (Alexandropoulos et al., 2011).

Electrochemical Applications

- Electrochemical Fluorination : Fang et al. (2004) described the electrochemical fluorination of pyridine, leading to the synthesis of 4-fluoropyridine. This process is significant for integrating fluorine atoms into organic molecules, which can notably alter their chemical and physical properties (Fang et al., 2004).

Polymer and Material Science

High Glass Transition and Thermal Stability in Polyimides : Wang et al. (2008) synthesized a diamine monomer containing pyridine and triphenylamine groups, leading to the creation of novel polyimides with high thermal stability and glass transition temperatures. These materials could be used in various applications requiring thermal resilience and stability (Wang et al., 2008).

Developing Fluorescent Chemosensors : The study by Maity et al. (2018) utilized a pyrrolo[3,4-c]pyridine-based fluorophore as a chemosensor for Fe3+/Fe2+ cations. This application is significant in the field of bioimaging, particularly for tracking iron ions in living cells (Maity et al., 2018).

Safety And Hazards

Safety measures for handling 4-(Fluoromethyl)pyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool and well-ventilated place .

Orientations Futures

The demand for 4-(Fluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new synthesis methods and applications for 4-(Fluoromethyl)pyridine and its derivatives is a promising area of future research .

Propriétés

IUPAC Name |

4-(fluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJHVEMRKKQTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349067 | |

| Record name | 4-(fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fluoromethyl)pyridine | |

CAS RN |

82878-59-9 | |

| Record name | 4-(fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Some bromo- and chloromethyl pyridines were synthesized using radical substitution reactions. Further reaction of these halopyridines with activated tetrabutylammonium fluoride …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.